molecular formula C11H19NO2S B12987032 2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid

2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid

Cat. No.: B12987032
M. Wt: 229.34 g/mol
InChI Key: KZNNCKPWBOCZCV-UHFFFAOYSA-N
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Description

2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring, a thiopyran ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with cyclobutane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Tetrahydro-2H-thiopyran-4-yl)methyl)amino)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a thiopyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

2-(thian-4-ylmethylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)9-1-2-10(9)12-7-8-3-5-15-6-4-8/h8-10,12H,1-7H2,(H,13,14)

InChI Key

KZNNCKPWBOCZCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)O)NCC2CCSCC2

Origin of Product

United States

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